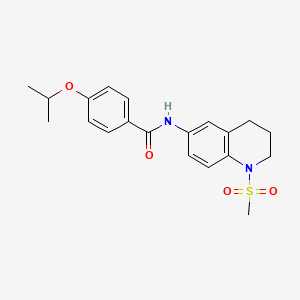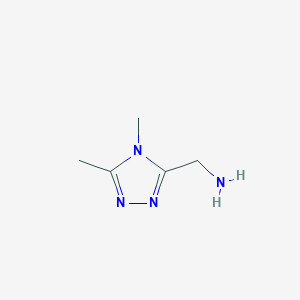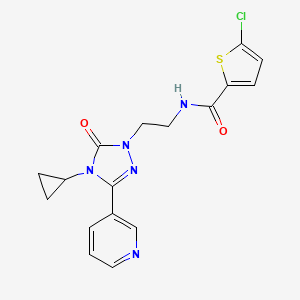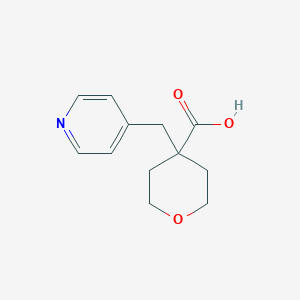
4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. However, it is believed to act as a competitive inhibitor of the protein target it binds to. By binding to the target protein, this compound prevents other molecules from interacting with it, thereby disrupting protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are currently under investigation. However, it has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in lab experiments is its specificity for a particular protein target. This compound can be used to selectively disrupt protein-protein interactions, allowing researchers to study the function of specific protein complexes. However, one of the limitations of this compound is its relatively low potency, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One area of interest is the development of more potent analogs of this compound that can be used in a wider range of experiments. Another potential direction is the use of this compound in the development of therapeutics for the treatment of diseases that involve protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves the reaction of 4-isopropoxybenzoic acid with methylsulfonyl chloride and triethylamine to yield the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 6-amino-1,2,3,4-tetrahydroquinoline in the presence of a base to form the desired compound.
Aplicaciones Científicas De Investigación
4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has shown potential applications in various scientific research fields. One of the primary areas of interest is its use as a molecular probe for the study of protein-protein interactions. This compound has been shown to bind to a specific protein target, making it a valuable tool for the identification and characterization of protein complexes.
Propiedades
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)26-18-9-6-15(7-10-18)20(23)21-17-8-11-19-16(13-17)5-4-12-22(19)27(3,24)25/h6-11,13-14H,4-5,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNALQOQSXFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2950055.png)
![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)

![N-[2-[(4-Cyanophenyl)methyl-propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2950063.png)
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2950064.png)




![3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)


![N-(2,4-difluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2950077.png)